

# Confirming the Structure of Synthetic 4-Methylphenmetrazine: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Methyl-2-(4-methylphenyl)morpholine

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This guide provides a comprehensive comparison of analytical data for synthetic 4-Methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. Detailed experimental protocols and supporting data are presented to aid in the unambiguous structural confirmation of these compounds.

## Comparative Analytical Data

The structural elucidation of synthetic cathinones and their analogs is critical for forensic and research applications. This section provides a comparative summary of key analytical data for 4-MPM and its common isomers, 2-MPM and 3-MPM, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique	Parameter	4-Methylphenmetrazine (4-MPM)	2-Methylphenmetrazine (2-MPM)	3-Methylphenmetrazine (3-MPM)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ ppm)	Phenyl H	7.26–7.20 (m, 2H), 7.20–7.14 (m, 2H)	7.37–7.32 (m, 1H), 7.24–7.11 (m, 3H)	7.27–7.06 (m, 4H)
Morpholine H-2	4.12 (d, J = 9.4 Hz, 1H)	4.44 (d, J = 9.4 Hz, 1H)	4.04 (d, J = 9.2 Hz, 1H)	
Morpholine H-3	3.10–2.97 (m, 1H)	3.10–2.98 (m, 1H)	3.66 (td, J = 11.4, 3.4 Hz, 1H)	
Phenyl CH <sub>3</sub>	2.30 (s, 3H)	2.34 (s, 3H)	2.31 (s, 3H)	
Morpholine CH <sub>3</sub>	0.82 (d, J = 6.5 Hz, 3H)	0.94–0.80 (m, 3H)	0.79 (d, J = 6.5 Hz, 3H)	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)	Phenyl C-1'	135.84	135.55	139.70
Phenyl C-4'	137.42	130.04 (C-3', C-4')	129.64	
Morpholine C-2	82.72	79.97	84.14	
Morpholine C-3	54.66	55.12	55.46	
Phenyl CH <sub>3</sub>	20.73	19.26	21.45	
Morpholine CH <sub>3</sub>	15.89	15.84	16.98	
GC-MS (EI)	Molecular Ion (m/z)	191	191	191
Major Fragments (m/z)	119, 91, 71, 56	119, 91, 71, 56	119, 91, 71, 56	
Retention Time	Separated from 2-MPM and 3-MPM	Not separated from 3-MPM	Not separated from 2-MPM	

## Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques are provided below.

### Synthesis of 4-Methylphenmetrazine (4-MPM)[1]

The synthesis of 4-MPM is achieved through a multi-step process starting from 4-methylpropiophenone.

- **Bromination:** A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
- Further steps as described in the source literature would typically involve reaction with a suitable amino alcohol and subsequent cyclization to form the morpholine ring. The final product is often converted to a salt, such as a fumarate or hydrochloride, for improved stability and handling. X-ray crystallography of the hydrochloride salt has confirmed the trans-isomer configuration of 4-MPM.[1]

### Analytical Characterization

- **Instrumentation:** Agilent 6890 N GC coupled to a 5975 Mass Selective Detector.
- **Column:** HP-ULTRA 1 column (12 m x 0.2 mm x 0.33  $\mu$ m).
- **Carrier Gas:** Helium at a constant flow of 0.8 mL/min.
- **Injector Temperature:** 250 °C with a split ratio of 1:1.
- **Transfer Line Temperature:** 280 °C.
- **Oven Program:** Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C, followed by a ramp of 5 °C/min to 200 °C, and a final ramp of 20 °C/min to 295 °C with a 1-minute hold.
- **Sample Preparation:** 1 mg/mL solution in methanol.

Under these conditions, 4-MPM can be chromatographically separated from its 2- and 3-isomers. However, the electron ionization (EI) mass spectra of all three isomers are identical, showing a molecular ion at  $m/z$  191 and a common fragmentation pattern.<sup>[1]</sup>

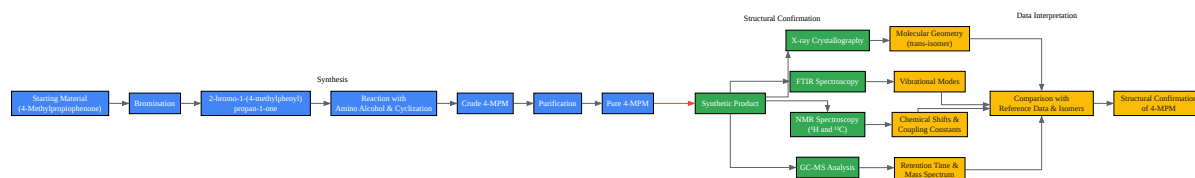
- Instrumentation: NMR spectra are recorded on a suitable high-field spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- Data Analysis: Processed using appropriate NMR software.

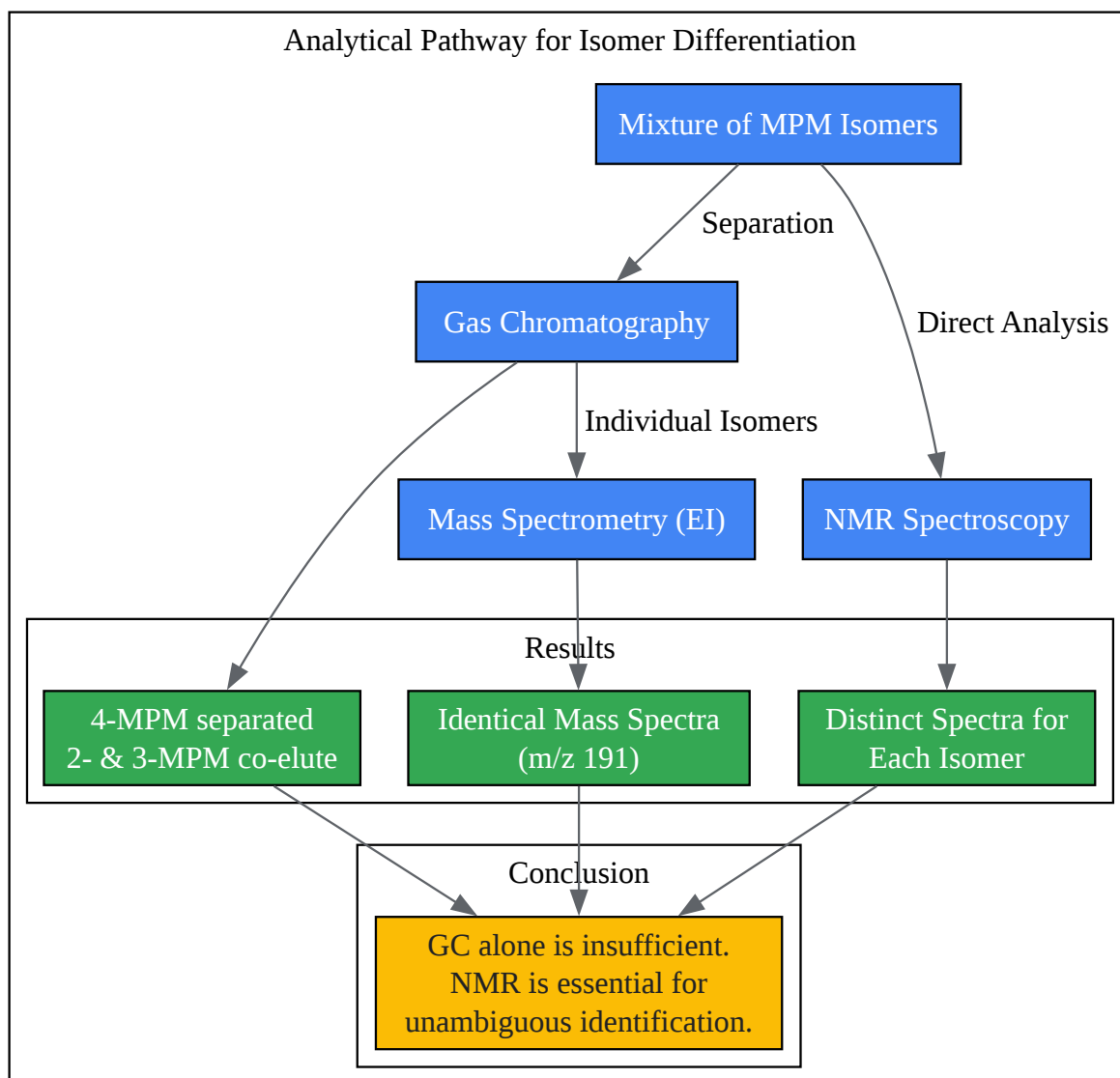
The  $^1H$  and  $^{13}C$  NMR spectra provide distinct chemical shifts and coupling constants for each isomer, allowing for their unambiguous identification.

- Instrumentation: Perkin Elmer Spectrum 100 FT-IR with a Universal ATR sampling accessory.
- Wavelength Resolution:  $2\text{ cm}^{-1}$ .
- Spectral Range:  $650\text{--}4000\text{ cm}^{-1}$  with 16 scans per spectrum.
- Data Analysis: Processed using Spectrum Perkin Elmer Version 6.3.4 Software.

## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural confirmation of synthetic 4-Methylphenmetrazine.





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## References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
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